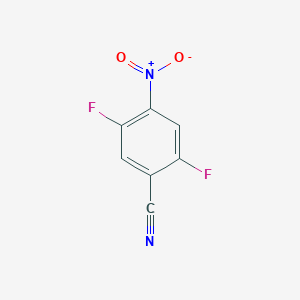2,5-Difluoro-4-nitrobenzonitrile
CAS No.: 172921-32-3
Cat. No.: VC2857551
Molecular Formula: C7H2F2N2O2
Molecular Weight: 184.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 172921-32-3 |
|---|---|
| Molecular Formula | C7H2F2N2O2 |
| Molecular Weight | 184.1 g/mol |
| IUPAC Name | 2,5-difluoro-4-nitrobenzonitrile |
| Standard InChI | InChI=1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H |
| Standard InChI Key | HKKHVLVXHJDVQE-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N |
| Canonical SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N |
Introduction
Chemical Identity and Structure
Basic Information
2,5-Difluoro-4-nitrobenzonitrile (CAS: 172921-32-3) is an organic compound with the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of 184.10 g/mol . This compound features a benzonitrile core with strategic substitutions that contribute to its chemical reactivity and synthetic utility.
Structural Characteristics
The structure of 2,5-Difluoro-4-nitrobenzonitrile consists of a benzene ring with the following substituents:
-
A cyano group (-CN) at position 1
-
Fluorine atoms at positions 2 and 5
-
A nitro group (-NO₂) at position 4
This arrangement creates a highly functionalized aromatic system with multiple sites for potential chemical transformations. The compound can be represented by the SMILES notation: N#CC1=CC(F)=C(N+=O)C=C1F . Its structure combines electron-withdrawing groups that significantly influence its reactivity profile.
Physical and Chemical Properties
2,5-Difluoro-4-nitrobenzonitrile typically appears as a white powdery solid with a purity of approximately 95% in commercial preparations . The physical and chemical properties of this compound are summarized in the following table:
The presence of both fluorine atoms and the nitro group contributes to the compound's stability while also enhancing its reactivity in certain chemical transformations. The cyano group provides a versatile handle for further functionalization.
Synthesis and Preparation Methods
Industrial Synthesis Routes
The industrial preparation of 2,5-Difluoro-4-nitrobenzonitrile typically follows a multi-step synthetic pathway starting from difluorobenzene. According to patent literature, the synthesis involves four critical steps :
-
Bromination Reaction: Difluorobenzene is treated with a brominating agent (preferably N-bromosuccinimide) in sulfuric acid at 25-35°C to produce 2,5-difluorobromobenzene.
-
Nitration Reaction: The resulting 2,5-difluorobromobenzene undergoes nitration with potassium nitrate in concentrated sulfuric acid at 3-8°C to yield 2,5-difluoro-4-nitrobromobenzene as a yellow solid.
-
Cyanogenation: The 2,5-difluoro-4-nitrobromobenzene is treated with cuprous cyanide in N,N-dimethylformamide at 150-155°C to produce 2,5-difluoro-4-nitrobenzonitrile.
-
Purification: The crude product is isolated by precipitation in water, followed by extraction with 1,2-dichloroethane, and subsequent drying to yield the pure compound.
The industrial process achieves approximately 69.8% yield with a product purity of 97% .
Laboratory Scale Synthesis
For laboratory-scale preparation, similar procedures can be employed with adjustments to equipment and quantities. The cyanogenation step represents the most critical transformation, requiring careful temperature control to maintain the reaction between 150-155°C . Monitoring by gas chromatography ensures complete conversion before workup.
Applications
Pharmaceutical Intermediate
2,5-Difluoro-4-nitrobenzonitrile serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of:
-
2,5-Difluoro-4-nitrobenzoic acid: This compound is produced by hydrolysis of 2,5-difluoro-4-nitrobenzonitrile using sodium hydroxide solution at reflux conditions (approximately 95°C) . The hydrolysis typically achieves yields of around 76% .
-
Medicinal compounds: The fluorinated structure makes it useful in developing compounds with enhanced metabolic stability and binding properties.
Building Block in Organic Synthesis
The multi-functionalized nature of 2,5-Difluoro-4-nitrobenzonitrile makes it a versatile building block in organic synthesis. The compound's potential transformations include:
-
Reduction of the nitro group to form amino derivatives
-
Conversion of the cyano group to carboxylic acid, amide, or other functional groups
-
Nucleophilic aromatic substitution reactions at the fluorine positions
-
Use in cross-coupling reactions to build more complex molecular architectures
Solution Preparation Guidelines
For research applications requiring stock solutions of 2,5-Difluoro-4-nitrobenzonitrile, the following table provides guidance for preparing solutions of different concentrations:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 5.4318 mL | 27.1592 mL | 54.3183 mL |
| 5 mM | 1.0864 mL | 5.4318 mL | 10.8637 mL |
| 10 mM | 0.5432 mL | 2.7159 mL | 5.4318 mL |
When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing. For long-term storage, solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month .
| Manufacturer/Supplier | Package Size | Price (USD/EUR) | Purity |
|---|---|---|---|
| TRC | 50 mg | $175 | Not specified |
| TRC | 100 mg | $285 | Not specified |
| Ambeed | 5 g | $336 | 95% |
| Chemcia Scientific | 1 g | $175 | 95% |
| Chemcia Scientific | 5 g | $515 | 95% |
| CymitQuimica | 100 mg | €51 | 95% |
| CymitQuimica | 1 g | €103 | 95% |
| CymitQuimica | 5 g | €178 | 95% |
| CymitQuimica | 10 g | €320 | 95% |
| CymitQuimica | 25 g | €630 | 95% |
These prices indicate that 2,5-Difluoro-4-nitrobenzonitrile is a specialty chemical with significant commercial value, likely due to its importance in pharmaceutical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume